1,1,2,3,3-Pentachloropropane chemical properties and structure
1,1,2,3,3-Pentachloropropane chemical properties and structure
An In-depth Technical Guide to 1,1,2,3,3-Pentachloropropane: Chemical Properties and Structure
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,1,2,3,3-pentachloropropane, a halogenated hydrocarbon of interest to researchers and professionals in the chemical and pharmaceutical sciences. This document delves into its fundamental chemical and physical properties, molecular structure, spectroscopic signature, and safety considerations. The information presented herein is synthesized from authoritative databases and peer-reviewed sources to ensure scientific accuracy and reliability.
Molecular Structure and Chemical Identity
1,1,2,3,3-Pentachloropropane is a chlorinated derivative of propane.[1] Its structure consists of a three-carbon backbone with five chlorine atoms distributed across the first, second, and third carbon positions.[1] Specifically, two chlorine atoms are attached to each of the terminal carbons (C1 and C3), and one chlorine atom is bonded to the central carbon (C2).[1] This arrangement gives rise to its distinct chemical properties and reactivity.
The IUPAC name for this compound is 1,1,2,3,3-pentachloropropane.[2] It is identified by the CAS Registry Number 15104-61-7.[3] The molecular formula is C₃H₃Cl₅, and it has a molecular weight of approximately 216.32 g/mol .[3][4]
Table 1: Chemical Identifiers for 1,1,2,3,3-Pentachloropropane
| Identifier | Value | Source(s) |
| IUPAC Name | 1,1,2,3,3-pentachloropropane | PubChem[2] |
| CAS Number | 15104-61-7 | NIST WebBook[3] |
| Molecular Formula | C₃H₃Cl₅ | PubChem[2] |
| Molecular Weight | 216.321 g/mol | NIST WebBook[3] |
| InChI | InChI=1S/C3H3Cl5/c4-1(2(5)6)3(7)8/h1-3H | PubChem[2] |
| InChIKey | PANVCEBTPSTUEL-UHFFFAOYSA-N | PubChem[2] |
| SMILES | C(C(Cl)Cl)(C(Cl)Cl)Cl | PubChem[2] |
Below is a diagram illustrating the chemical structure of 1,1,2,3,3-pentachloropropane.
Caption: Molecular structure of 1,1,2,3,3-pentachloropropane.
Physicochemical Properties
The physical and chemical properties of 1,1,2,3,3-pentachloropropane are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
Table 2: Physicochemical Properties of 1,1,2,3,3-Pentachloropropane
| Property | Value | Source(s) |
| Density | 1.589 g/cm³ | ChemicalBook[5] |
| Flash Point | 79.9 °C | ChemicalBook[5] |
| Vapor Pressure | 0.351 mmHg at 25°C | ChemicalBook[5] |
| Kovats Retention Index | 1118.9, 1119 (Standard non-polar) | PubChem[2][6] |
The product is reported to be stable under normal handling and storage conditions.[7]
Spectroscopic Characterization
Spectroscopic data is fundamental to confirming the identity and purity of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 1,1,2,3,3-pentachloropropane is expected to show two distinct signals corresponding to the two different chemical environments of the protons.[1] The hydrogen atoms on the terminal carbons are more deshielded due to the presence of two adjacent chlorine atoms.[1]
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.[2][8]
Mass Spectrometry (MS)
Mass spectrometry data for 1,1,2,3,3-pentachloropropane is available through the NIST Mass Spectrometry Data Center.[2] The fragmentation pattern in the mass spectrum is a characteristic fingerprint of the molecule, with prominent peaks observed at m/z values of 96, 83, and 143.[2]
Infrared (IR) Spectroscopy
The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of this compound.[9][10] The IR spectrum reveals characteristic vibrational frequencies corresponding to the C-H and C-Cl bonds within the molecule.
The following workflow outlines a typical procedure for the spectroscopic characterization of a chemical sample like 1,1,2,3,3-pentachloropropane.
Caption: Experimental workflow for spectroscopic characterization.
Synthesis and Reactivity
The reactivity of polychlorinated alkanes is often characterized by dehydrochlorination reactions. For example, the dehydrochlorination of 1,1,1,3,3-pentachloropropane has been studied and can be promoted by halide anions to produce tetrachloropropene isomers.[12] It is plausible that 1,1,2,3,3-pentachloropropane would undergo similar elimination reactions under appropriate basic conditions.
Safety and Handling
1,1,2,3,3-Pentachloropropane is classified as toxic if swallowed.[5][7] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[7] The compound is toxic to aquatic life with long-lasting effects.[7]
Table 3: GHS Hazard Information for 1,1,2,3,3-Pentachloropropane
| Hazard Class | GHS Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | SynQuest Labs[7], ECHA[6] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | SynQuest Labs[7] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | SynQuest Labs[7] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | SynQuest Labs[7] |
| Hazardous to the aquatic environment, acute hazard | Category 2 | H401: Toxic to aquatic life | SynQuest Labs[7] |
| Hazardous to the aquatic environment, long-term hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects | SynQuest Labs[7] |
When handling this chemical, it is imperative to use personal protective equipment, including safety goggles, chemical-resistant gloves, and appropriate respiratory protection.[5] Work should be conducted in a well-ventilated area, such as a fume hood.[7] In case of fire, thermal decomposition may generate hazardous products like carbon oxides and hydrogen chloride.[7]
Applications and Uses
1,1,2,3,3-Pentachloropropane is primarily used in laboratory settings for scientific research and development.[7] It can serve as a chemical intermediate in the synthesis of other compounds. Its well-defined structure and reactivity make it a useful model compound for studying the properties and reactions of polychlorinated alkanes.
Conclusion
1,1,2,3,3-Pentachloropropane is a significant compound for specialized research applications. A thorough understanding of its chemical structure, physicochemical properties, and spectroscopic profile is essential for its effective and safe use. The data compiled in this guide from authoritative sources provides a solid foundation for researchers and drug development professionals working with this and related halogenated compounds.
References
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PubChem. 1,1,2,3,3-Pentachloropropane | C3H3Cl5 | CID 27027. [Link][2][6][13]
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Study.com. Draw a structure for the NMR spectra, identify each peak within the spectra. 4 NMR 1,1,2,3,3-pentachloropropane. [Link][1]
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NIST Chemistry WebBook. Propane, 1,1,2,3,3-pentachloro-. [Link][3][9][10][14]
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ResearchGate. Synthesis of 1,1,1,3,3-pentachloropropane. [Link][11]
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ResearchGate. Dehydrochlorination of 1,1,1,3,3-Pentachlopropane Promoted by Fluoride. [Link][12]
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